N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The combination of these functional groups imparts unique chemical and physical properties, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3IN2O3/c15-14(16,17)10-7-8(18)5-6-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKMXPIZJTCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminobenzamide to introduce the nitro group. This is followed by the iodination of the aromatic ring using iodine and a suitable oxidizing agent, such as sodium iodate. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as iron powder in acidic conditions.
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions:
Reducing Agents: Iron powder, tin(II) chloride, or hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, or alkoxides.
Catalysts: Palladium(0) complexes for coupling reactions.
Major Products:
Reduction: 2-amino-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide.
Substitution: N-[4-(substituted)-2-(trifluoromethyl)phenyl]-2-nitrobenzamide.
Coupling: N-[4-(aryl or vinyl)-2-(trifluoromethyl)phenyl]-2-nitrobenzamide.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The biological activity of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness: N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine or chlorine analogs. The trifluoromethyl group also imparts unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
